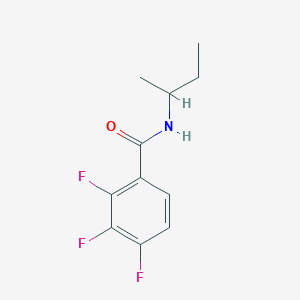
N-(sec-butyl)-2,3,4-trifluorobenzamide
説明
N-(sec-butyl)-2,3,4-trifluorobenzamide, also known as TFB, is a chemical compound that has been widely used in scientific research due to its unique properties. TFB is a derivative of benzamide and contains three fluorine atoms, which make it highly lipophilic and able to penetrate cell membranes. In
作用機序
N-(sec-butyl)-2,3,4-trifluorobenzamide blocks ion channels by binding to a specific site on the channel protein. The binding of N-(sec-butyl)-2,3,4-trifluorobenzamide causes a conformational change in the channel, which prevents the passage of ions through the channel pore. The exact mechanism of N-(sec-butyl)-2,3,4-trifluorobenzamide binding to ion channels is still under investigation, but it is believed that N-(sec-butyl)-2,3,4-trifluorobenzamide interacts with the channel protein through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
N-(sec-butyl)-2,3,4-trifluorobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to blocking ion channels, N-(sec-butyl)-2,3,4-trifluorobenzamide has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. N-(sec-butyl)-2,3,4-trifluorobenzamide has also been shown to affect the release of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using N-(sec-butyl)-2,3,4-trifluorobenzamide in lab experiments is its high selectivity for certain types of ion channels. This allows researchers to study the function of specific ion channels without affecting other channels in the same cell. N-(sec-butyl)-2,3,4-trifluorobenzamide is also relatively easy to synthesize and has a high purity, which makes it a reliable tool for scientific research.
One limitation of using N-(sec-butyl)-2,3,4-trifluorobenzamide is that it may not be effective in all cell types or under all experimental conditions. The effectiveness of N-(sec-butyl)-2,3,4-trifluorobenzamide may also be affected by the concentration of N-(sec-butyl)-2,3,4-trifluorobenzamide used and the duration of exposure. Additionally, the use of N-(sec-butyl)-2,3,4-trifluorobenzamide in lab experiments may be limited by its cost, as it is a relatively expensive chemical compound.
将来の方向性
There are many potential future directions for research on N-(sec-butyl)-2,3,4-trifluorobenzamide. One area of interest is the development of new derivatives of N-(sec-butyl)-2,3,4-trifluorobenzamide that have even greater selectivity for specific ion channels. Another area of research is the use of N-(sec-butyl)-2,3,4-trifluorobenzamide in the treatment of neurological disorders, such as epilepsy and chronic pain. Finally, N-(sec-butyl)-2,3,4-trifluorobenzamide may also have applications in the development of new cancer therapies, as it has been shown to inhibit the growth of cancer cells.
科学的研究の応用
N-(sec-butyl)-2,3,4-trifluorobenzamide has been widely used in scientific research as a tool to study the function of ion channels. Ion channels are membrane proteins that regulate the flow of ions across cell membranes and are essential for many physiological processes. N-(sec-butyl)-2,3,4-trifluorobenzamide has been found to selectively block the function of certain types of ion channels, such as the transient receptor potential (TRP) channels and the acid-sensing ion channels (ASICs).
特性
IUPAC Name |
N-butan-2-yl-2,3,4-trifluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-3-6(2)15-11(16)7-4-5-8(12)10(14)9(7)13/h4-6H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIORLONHPCFDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(3-{[(3-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4792784.png)
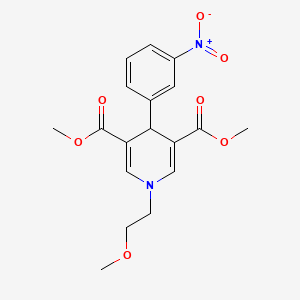
![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4792791.png)
![7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4792792.png)
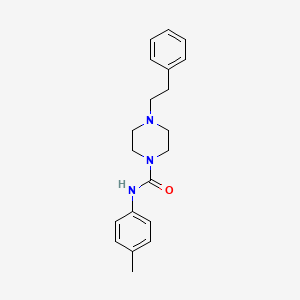
![4-allyl-3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4792806.png)
![4-ethyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4792809.png)
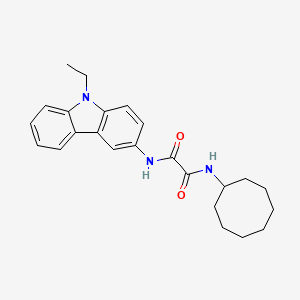
![2,3,4,5,12,13,14,15-octahydro-1H,10H,11H-cyclohepta[4,5]thieno[2,3-d]cyclohepta[4',5']thieno[2',3':4,5]pyrimido[1,6-a]pyrimidin-10-one](/img/structure/B4792837.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4792840.png)
![N-{4-[(2-fluorobenzoyl)amino]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4792848.png)
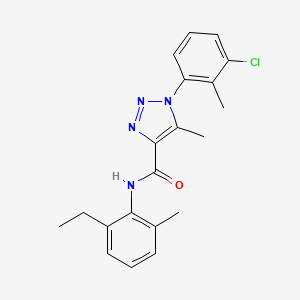
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4792869.png)